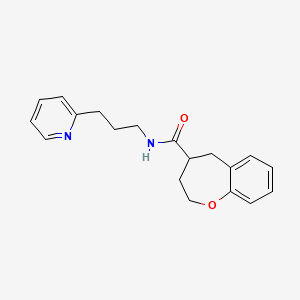

N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, employing specific reagents and conditions to achieve the desired product. For compounds similar to N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide, methodologies might include cyclization reactions, amidation processes, and the use of catalysts to guide the synthesis toward high yield and purity. Practical synthesis approaches for structurally related compounds highlight the importance of selecting appropriate starting materials and reaction pathways to achieve the targeted molecular architecture efficiently (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of a compound dictates its chemical reactivity, physical properties, and biological activities. Structural analysis, often through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, provides insights into the arrangement of atoms within the molecule and its electronic properties. Studies on compounds with related structures have emphasized the role of molecular conformation and electronic distribution in determining their chemical behavior and interaction with biological targets (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide can be inferred from its functional groups and molecular structure. Compounds in this class participate in reactions characteristic of amides, such as hydrolysis, amidation, and condensation, influenced by the surrounding chemical environment and catalysts used. The specific reactivity patterns provide valuable insights into designing synthetic routes and understanding the compound's behavior in biological systems (Lei et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the compound's handling, formulation, and application in various contexts. These characteristics are determined by the molecular structure, particularly the functional groups and overall molecular geometry. Analyzing related compounds provides a basis for predicting the physical behavior of N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide in different environments (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are pivotal for understanding the compound's interactions and reactivity. These properties are influenced by the molecular structure and can be elucidated through experimental studies and theoretical calculations. Understanding the chemical properties is essential for applications in synthesis, material science, and drug design (Shaabani et al., 2009).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide shows promise in cancer research due to its isotype-selective inhibition of histone deacetylases (HDACs). Zhou et al. (2008) found that similar compounds block cancer cell proliferation and induce cell-cycle arrest and apoptosis, suggesting potential as an anticancer drug (Zhou et al., 2008).

Analgesic and Anti-inflammatory Properties

Research by Muchowski et al. (1985) on related compounds demonstrates significant analgesic and anti-inflammatory activities. These compounds show promise for further development as therapeutic agents for pain and inflammation management (Muchowski et al., 1985).

Antidepressant and Nootropic Effects

Thomas et al. (2016) investigated similar compounds for their antidepressant and nootropic activities. Compounds with specific substitutions showed high antidepressant activity, suggesting potential for the development of central nervous system (CNS) active agents (Thomas et al., 2016).

Antimicrobial Activity

Dyatkina et al. (2002) explored pyrrole tetraamides, related to the compound , as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. This indicates potential applications in addressing antibiotic resistance (Dyatkina et al., 2002).

Synthetic Applications in Organic Chemistry

Noguchi et al. (1986) reported the use of similar compounds in organic synthesis, particularly in Diels-Alder reactions, demonstrating their utility in the synthesis of complex organic molecules (Noguchi et al., 1986).

Antimycobacterial Activity

Billington et al. (2000) found that pyridine-2-carboxamidrazone derivatives, closely related to the compound , exhibit activity against mycobacteria. This suggests potential use in treating mycobacterial infections (Billington et al., 2000).

Eigenschaften

IUPAC Name |

N-(3-pyridin-2-ylpropyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(21-12-5-8-17-7-3-4-11-20-17)16-10-13-23-18-9-2-1-6-15(18)14-16/h1-4,6-7,9,11,16H,5,8,10,12-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFNRIWMBAUSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1C(=O)NCCCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)